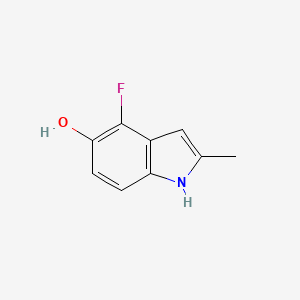
4-Fluor-5-Hydroxy-2-methylindol
Übersicht
Beschreibung
4-Fluoro-5-hydroxy-2-methylindole is a chemical compound with the empirical formula C9H8FNO . It is a 5-substituted-2-methyl-1H-indole .
Synthesis Analysis
The synthesis of 4-Fluoro-5-hydroxy-2-methylindole involves various methods such as electrophilic substitution, nucleophilic substitution, and metal-catalyzed reactions. One of the most commonly used methods is the Pd-catalyzed Suzuki coupling reaction between 5-bromo-2-methylindole and 4-fluorophenylboronic acid.Molecular Structure Analysis
The molecular structure of 4-Fluoro-5-hydroxy-2-methylindole contains a total of 21 bonds, including 13 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic hydroxyl, and 1 Pyrrole .Physical And Chemical Properties Analysis
4-Fluoro-5-hydroxy-2-methylindole has a molecular weight of 165.16 . It is a solid substance . The boiling point is predicted to be 327.3±37.0 °C . The compound has a density of 1.367 .Wissenschaftliche Forschungsanwendungen
Synthese von Indolderivaten
Indole sind ein bedeutendes heterocyclisches System in Naturprodukten und Medikamenten . “4-Fluor-5-Hydroxy-2-methylindol” kann bei der Synthese von Indolderivaten verwendet werden, die wichtige Molekültypen und Naturprodukte sind, die eine Hauptrolle in der Zellbiologie spielen .
Behandlung von Krebszellen
Die Anwendung von Indolderivaten, wie z. B. „this compound“, zur Behandlung von Krebszellen hat in den letzten Jahren zunehmend an Aufmerksamkeit gewonnen . Diese Verbindungen zeigen verschiedene biologisch wichtige Eigenschaften, die bei der Krebsbehandlung von Vorteil sein können .
Antimikrobielle Anwendungen
Indolderivate, darunter „this compound“, haben sich als potenziell wirksam gegen Mikroben erwiesen . Dies macht sie wertvoll für die Entwicklung neuer antimikrobieller Wirkstoffe .
Behandlung verschiedener Erkrankungen
Indolderivate werden auf ihr Potenzial zur Behandlung verschiedener Arten von Erkrankungen im menschlichen Körper untersucht . “this compound” könnte eine Schlüsselverbindung in dieser Forschung sein .
Arzneimittelentwicklung
“this compound” wurde in verschiedenen wissenschaftlichen Experimenten eingesetzt, darunter die Arzneimittelentwicklung. Seine einzigartigen Eigenschaften machen es zu einer wertvollen Komponente bei der Entwicklung neuer Arzneimittel.
Organische Synthese
“this compound” wird in der organischen Synthese verwendet. Seine einzigartige Struktur und Eigenschaften können zur Herstellung einer Vielzahl komplexer organischer Verbindungen genutzt werden.
Biologische Studien
“this compound” wird aufgrund seiner einzigartigen Eigenschaften in biologischen Studien verwendet. Es kann als Ausgangsmaterial für die Synthese verschiedener Arzneimittel verwendet werden.
Synthese von Antidepressiva und Antipsychotika
“this compound” wurde als Ausgangsmaterial für die Synthese verschiedener Arzneimittel, wie z. B. Antidepressiva und Antipsychotika, verwendet. Dies unterstreicht seine Bedeutung im Bereich der pharmazeutischen Chemie.
Safety and Hazards
4-Fluoro-5-hydroxy-2-methylindole is classified as Acute toxicity - Category 4, both Oral and Dermal. It causes skin irritation (Category 2), eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3). It is very toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1) . It should be handled with gloves .
Eigenschaften
IUPAC Name |
4-fluoro-2-methyl-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-5-4-6-7(11-5)2-3-8(12)9(6)10/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWRMOYYUHIPDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438485 | |
| Record name | 4-Fluoro-5-hydroxy-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
288385-88-6 | |
| Record name | 4-Fluoro-2-methyl-1H-indol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288385-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-5-hydroxy-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


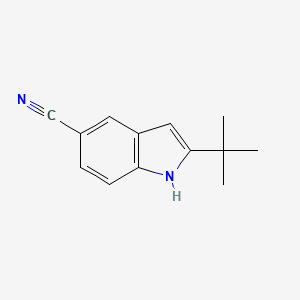
![1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1311150.png)
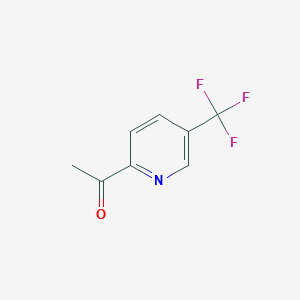
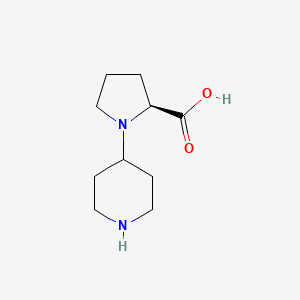

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate](/img/structure/B1311159.png)
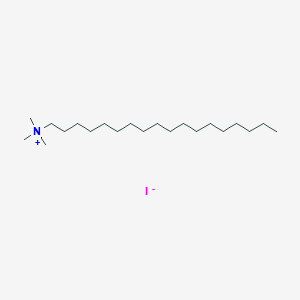
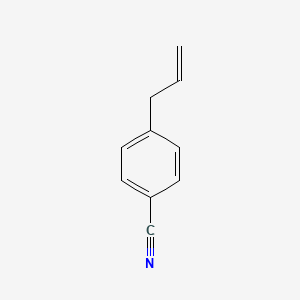
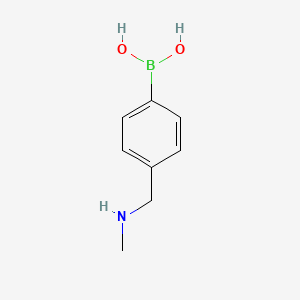
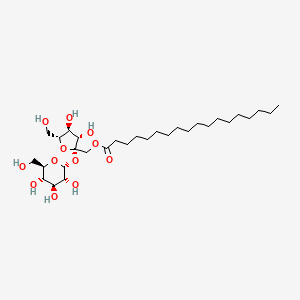

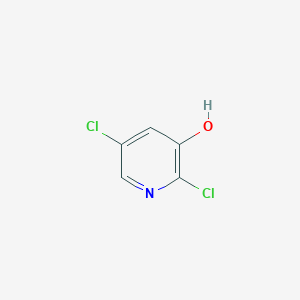
![5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1311169.png)